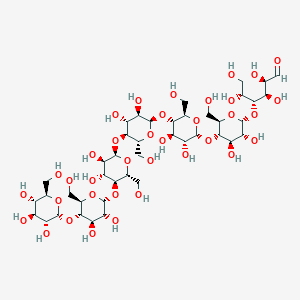

Maltoheptaose

Description

Properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36/c43-1-9(51)17(53)31(10(52)2-44)73-38-26(62)20(56)33(12(4-46)68-38)75-40-28(64)22(58)35(14(6-48)70-40)77-42-30(66)24(60)36(16(8-50)72-42)78-41-29(65)23(59)34(15(7-49)71-41)76-39-27(63)21(57)32(13(5-47)69-39)74-37-25(61)19(55)18(54)11(3-45)67-37/h1,9-42,44-66H,2-8H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZITDGOAFCURV-VVTKTIMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1153.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34620-78-5 | |

| Record name | Maltoheptaose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34620-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltoheptaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034620785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALTOHEPTAOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD5BBR49M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Maltoheptaose

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maltoheptaose (B131047) is a linear oligosaccharide of significant interest in biochemical and pharmaceutical research, primarily for its role as a well-defined substrate for amylolytic enzymes and as a standard for chromatographic analysis. This document provides a comprehensive technical overview of the structure of this compound, including its physicochemical properties, detailed experimental protocols for its characterization, and an examination of its biological role.

Core Structure and Chemical Identity

This compound is a maltooligosaccharide, specifically a heptamer composed of seven D-glucopyranose (glucose) units.[1][2] These units are linked in a linear chain by α-1,4 glycosidic bonds.[3] The systematic name for this compound is O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose.

The structure consists of a reducing end and a non-reducing end. The glucose unit at the reducing end possesses a free anomeric carbon, allowing it to exist in equilibrium between its cyclic (pyranose) form and an open-chain aldehydo form.[3] This aldehydic character confers reducing properties to the molecule. The stereochemistry of the molecule is defined by its 34 stereocenters.[4]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including solution preparation and analytical method development.

| Property | Value | Reference(s) |

| Systematic Name | O-α-D-glucopyranosyl-(1→4)-...-(1→4)-D-glucose | |

| Synonyms | Amyloheptaose, Maltoheptose | |

| CAS Number | 34620-78-5 | |

| Molecular Formula | C₄₂H₇₂O₃₆ | |

| Molecular Weight | 1153.00 g/mol | |

| Exact Mass | 1152.3803286 Da | |

| Physical Form | White to off-white crystalline solid/powder | |

| Melting Point | 220-222 °C | |

| Density | ~1.85 g/cm³ (Predicted) | |

| Optical Activity | Chiral, Optically Active. Specific value not consistently reported. | |

| Solubility | Water: Soluble | |

| DMF: 20 mg/mL | ||

| DMSO: 20 mg/mL | ||

| PBS (pH 7.2): 2 mg/mL |

Experimental Protocols for Structural Analysis

The structural integrity and purity of this compound are critical for its use as a standard or substrate. Below are detailed methodologies for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and separating it from other maltooligosaccharides. Hydrophilic Interaction Chromatography (HILIC) is particularly effective.

Objective: To determine the purity of a this compound sample.

Instrumentation:

-

HPLC system with a quaternary pump and autosampler.

-

Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector.

-

HILIC column (e.g., Ascentis® Express HILIC, 15 cm x 4.6 mm, 2.7 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Ultrapure Water

-

This compound standard

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and Water (e.g., 75:25 v/v). Degas the mobile phase before use.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1-5 mg/mL).

-

Chromatographic Conditions:

-

Column: Ascentis® Express HILIC, 15 cm x 4.6 mm, 2.7 µm

-

Mobile Phase: Acetonitrile:Water (75:25)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Injection Volume: 10 µL

-

Detector (ELSD): Nebulizer Temperature: 55 °C, Gas Pressure: 3.5 bar

-

-

Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the peak area percentage of the this compound peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of oligosaccharides, confirming monomer identity, linkage positions, and anomeric configurations.

Objective: To confirm the primary structure of this compound.

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe.

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).

-

Lyophilize the sample and re-dissolve in 100% D₂O to minimize the residual HDO signal.

-

Transfer the solution to an NMR tube.

Experimental Procedure:

-

1D ¹H NMR: Acquire a standard 1D proton spectrum to observe the overall chemical shift dispersion. The anomeric proton region (δ 4.5-5.5 ppm) is particularly informative.

-

2D Homonuclear Correlation (COSY, TOCSY):

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of proton connectivity within each glucose residue (e.g., from H-1 to H-2, H-2 to H-3, etc.).

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single spin system (i.e., within a single glucose residue), using a longer mixing time (e.g., 80-120 ms).

-

-

2D Heteronuclear Correlation (HSQC, HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, providing ¹³C chemical shifts for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the glycosidic linkage. A correlation between the anomeric proton (H-1) of one residue and the linkage-position carbon (C-4) of the adjacent residue confirms the α-1,4 linkage.

-

-

Data Analysis: Integrate data from all experiments to assign all ¹H and ¹³C chemical shifts and confirm the sequence and linkage pattern.

Mass Spectrometry (MS)

MS provides accurate molecular weight information and can be used for sequencing with fragmentation analysis (MS/MS).

Objective: To determine the molecular mass and confirm the sequence of this compound.

Instrumentation:

-

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI (Electrospray Ionization) mass spectrometer.

Procedure (MALDI-TOF):

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) in a solvent like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

-

Sample Preparation: Prepare a ~1 mg/mL solution of this compound in water.

-

Spotting: Mix the sample solution with the matrix solution (e.g., 1:1 v/v) directly on the MALDI target plate. Allow the spot to air dry completely (co-crystallization).

-

Data Acquisition: Acquire the mass spectrum in positive ion reflectron mode. The spectrum should show a dominant peak corresponding to the sodiated adduct [M+Na]⁺ or potassiated adduct [M+K]⁺ of this compound.

-

MS/MS (Optional): For sequencing, isolate the parent ion of interest and perform fragmentation (post-source decay or collision-induced dissociation). The resulting fragment ions (B, C, Y, Z ions) can be used to confirm the sequence of glucose units.

Role in Biological Processes and Assays

This compound is not known to be a direct signaling molecule in eukaryotic pathways. Its primary biological relevance is as a carbohydrate energy source and as a specific substrate for enzymes involved in starch and glycogen (B147801) metabolism.

Substrate for α-Amylase

This compound is an excellent substrate for studying the activity of α-amylase, an endo-hydrolase that cleaves internal α-1,4 glycosidic bonds.

Objective: To measure the catalytic activity of α-amylase.

Principle: A coupled enzymatic assay is commonly used. α-Amylase hydrolyzes this compound into smaller fragments (e.g., maltotriose, maltotetraose). These products are then hydrolyzed to glucose by a second enzyme, α-glucosidase. The resulting glucose is then quantified in a subsequent reaction, often linked to the production of NADH or NADPH, which can be monitored spectrophotometrically at 340 nm.

Protocol Outline:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.0) containing CaCl₂ (e.g., 5 mM) as α-amylase is a calcium-dependent enzyme.

-

Substrate Solution: Dissolve this compound in the assay buffer to a final concentration of ~10 mM.

-

Coupled Enzyme Mix: Prepare a solution containing excess α-glucosidase, hexokinase (HK), and glucose-6-phosphate dehydrogenase (G6PDH) in the assay buffer. Also include ATP and NADP⁺.

-

-

Assay Procedure:

-

In a 96-well plate or cuvette, combine the assay buffer, coupled enzyme mix, and substrate solution.

-

Pre-incubate the mixture at a constant temperature (e.g., 37 °C).

-

Initiate the reaction by adding the α-amylase-containing sample.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

-

Data Analysis: The rate of NADPH production (ΔAbs/min) is directly proportional to the α-amylase activity in the sample.

Conclusion

This compound is a well-defined linear oligosaccharide composed of seven α-1,4-linked D-glucose units. Its precise structure and physicochemical properties make it an invaluable tool for researchers in glycobiology, enzymology, and analytical chemistry. The detailed experimental protocols provided herein for HPLC, NMR, and mass spectrometry serve as a robust framework for its characterization and quality control. While not a signaling molecule itself, its role as a specific substrate for α-amylase is critical for studying carbohydrate metabolism and for the development of diagnostics and therapeutics targeting this important enzyme class.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Maltoheptaose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltoheptaose (B131047) is a linear oligosaccharide composed of seven α-D-glucose units linked by α-1,4 glycosidic bonds.[1] As a member of the maltooligosaccharide series, it serves as a valuable substrate in biochemical assays, particularly for studying the activity of α-amylases and other carbohydrate-active enzymes.[2] Its well-defined structure and length make it a useful standard in carbohydrate research and a potential component in various applications, including drug delivery and functional food development. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, complete with experimental protocols for their determination and a visual representation of the characterization workflow.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison. These properties are crucial for its handling, application in experimental settings, and for the development of new products.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Systematic Name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | [3] |

| Synonyms | Amyloheptaose | [3][4] |

| Molecular Formula | C₄₂H₇₂O₃₆ | |

| Molecular Weight | 1153.00 g/mol | |

| CAS Number | 34620-78-5 | |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥80% or higher, depending on the supplier |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 220-222 °C | |

| Boiling Point | 1492.7 ± 65.0 °C (Predicted) | |

| Solubility | ||

| in Water | 50 mg/mL (clear, colorless solution) | |

| in DMSO | 20 mg/mL | |

| in DMF | 20 mg/mL | |

| in PBS (pH 7.2) | 2 mg/mL | |

| in Methanol | Slightly soluble | |

| Optical Rotation | Specific value not readily available in the reviewed literature. A detailed protocol for its determination is provided below. | |

| Storage Temperature | Room temperature or refrigerated (2-8 °C) for long-term storage. |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Solubility

Objective: To determine the solubility of this compound in a given solvent (e.g., water, DMSO).

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, DMSO)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Temperature-controlled water bath or incubator

Protocol:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent in a volumetric flask.

-

Continuously agitate the mixture using a magnetic stirrer at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the suspension to settle.

-

Carefully withdraw a clear aliquot of the supernatant without disturbing the undissolved solid. For viscous solvents, centrifugation may be necessary to pellet the undissolved solid.

-

-

Quantification of Dissolved this compound:

-

Accurately dilute the aliquot with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantify the concentration of this compound in the diluted aliquot using a suitable method such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or a colorimetric method like the phenol-sulfuric acid assay.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting concentration is the solubility of this compound in that solvent at the specified temperature.

-

Determination of Specific Optical Rotation

Objective: To measure the specific rotation of this compound, a key parameter for chiral molecules.

Materials:

-

This compound

-

Deionized water (or other suitable solvent)

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (e.g., 1 dm path length)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

Protocol:

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Calibrate the instrument by filling the polarimeter cell with the pure solvent (blank) and setting the reading to zero.

-

-

Sample Preparation:

-

Accurately weigh a known mass of this compound (e.g., 100 mg).

-

Dissolve the weighed this compound in a precise volume of solvent in a volumetric flask (e.g., 10 mL) to obtain a known concentration (c, in g/mL).

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared this compound solution and then fill the cell, ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter and record the observed optical rotation (α) in degrees.

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation, [α], using the following formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

The specific rotation should be reported with the temperature and wavelength of light used (e.g., [α]²⁰_D).

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample.

Materials:

-

This compound sample

-

HPLC grade water and acetonitrile (B52724)

-

HPLC system equipped with a refractive index detector (RID)

-

Amine-based or carbohydrate analysis column

Protocol:

-

Sample and Mobile Phase Preparation:

-

Prepare a stock solution of the this compound sample in HPLC grade water at a known concentration (e.g., 10 mg/mL).

-

Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

-

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30 °C).

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the RID.

-

-

Injection and Data Acquisition:

-

Inject a known volume of the this compound sample solution (e.g., 10 µL) onto the column.

-

Record the chromatogram for a sufficient run time to allow for the elution of all components.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time (which can be confirmed with a pure standard if available).

-

Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

References

- 1. Carbohydrate Optical Rotation Data [glycodata.org]

- 2. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 3. Crystal structures of various maltooligosaccharides bound to maltoporin reveal a specific sugar translocation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

Maltoheptaose: A Technical Guide for Researchers and Drug Development Professionals

Maltoheptaose (B131047) , a linear oligosaccharide composed of seven α-1,4-linked glucose units, serves as a valuable tool in various scientific and biomedical research fields. This technical guide provides an in-depth overview of its chemical properties, applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is a well-characterized maltooligosaccharide. Its fundamental properties are summarized below, providing essential data for its use in experimental settings.

| Property | Value | Reference |

| CAS Number | 34620-78-5 | [1][2][3][4][5] |

| Molecular Formula | C₄₂H₇₂O₃₆ | |

| Molecular Weight | 1153.00 g/mol | |

| Synonyms | Amyloheptaose | |

| Appearance | White to off-white solid/powder | |

| Purity | ≥80% |

Applications in Research and Drug Development

This compound's primary utility lies in its role as a specific substrate for α-amylase, an enzyme crucial in carbohydrate metabolism. This property is leveraged in various assays to determine α-amylase activity, which is significant in clinical diagnostics and drug discovery. Furthermore, its structure makes it a relevant molecule for studying carbohydrate-protein interactions and for applications in drug delivery systems.

Substrate for α-Amylase Activity Assays

This compound is a key component in coupled enzymatic assays designed to measure the activity of α-amylase with high specificity. The hydrolysis of this compound by α-amylase into smaller oligosaccharides initiates a cascade of enzymatic reactions that can be monitored spectrophotometrically.

Role in Drug Delivery Systems

Recent research has explored the use of this compound in novel drug delivery platforms. For instance, this compound has been used to form the hydrophilic corona of block copolymer nanoparticles designed for the oral delivery of hydrophobic drugs like tamoxifen (B1202). The glucose units in the this compound shell may offer a potential targeting strategy for cancer cells, which often exhibit increased glucose uptake.

Experimental Protocols

Spectrophotometric Assay for α-Amylase Activity

This protocol outlines a continuous spectrophotometric assay for determining α-amylase activity using this compound as a substrate. The principle lies in a coupled-enzyme system where the products of this compound hydrolysis are further processed, leading to the production of NADPH, which can be measured by the increase in absorbance at 340 nm.

Materials:

-

This compound

-

α-Glucosidase

-

Hexokinase

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

ATP (Adenosine triphosphate)

-

NADP⁺ (Nicotinamide adenine (B156593) dinucleotide phosphate)

-

HEPES buffer

-

Sodium azide

-

Sample containing α-amylase (e.g., serum, plasma, saliva)

Procedure:

-

Reagent Preparation:

-

Prepare a solution containing HEPES buffer, sodium azide, hexokinase, and G6PDH. Adjust pH to 7.0.

-

Prepare a separate solution of this compound in the assay buffer.

-

-

Assay Setup:

-

Set a spectrophotometer to 340 nm and 37°C.

-

In a cuvette or microplate well, mix the reagent containing the coupling enzymes with the this compound substrate solution.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration and to consume any endogenous glucose in the sample.

-

Add the sample containing α-amylase to the reaction mixture.

-

Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

-

Calculate the α-amylase activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

-

Preparation of this compound-based Nanoparticles for Drug Delivery

This protocol describes the nanoprecipitation method for formulating tamoxifen-loaded this compound-b-polystyrene (MH-b-PS) nanoparticles.

Materials:

-

This compound-b-polystyrene (MH-b-PS) block copolymer

-

Tamoxifen citrate (B86180) (TMC)

-

Organic solvent (e.g., acetone (B3395972) or tetrahydrofuran)

-

Aqueous phase (e.g., purified water)

Procedure:

-

Organic Phase Preparation:

-

Dissolve the MH-b-PS block copolymer and tamoxifen citrate in a suitable organic solvent.

-

-

Nanoprecipitation:

-

Add the organic phase dropwise into the aqueous phase under constant stirring. This induces the self-assembly of the block copolymers into nanoparticles, encapsulating the drug.

-

-

Solvent Evaporation:

-

Remove the organic solvent from the nanoparticle suspension, typically by evaporation under reduced pressure.

-

-

Purification and Characterization:

-

Purify the nanoparticles to remove any unloaded drug and residual solvent, for example, by dialysis or centrifugation.

-

Characterize the nanoparticles for size, morphology, drug loading efficiency, and release kinetics.

-

Signaling Pathways and Future Perspectives

While this compound is not a classical signaling molecule itself, its role in carbohydrate metabolism places it at the intersection of key cellular energy and signaling pathways. For instance, the products of its hydrolysis, glucose and maltose, are central to metabolic regulation and can influence pathways such as insulin (B600854) signaling and glucose-sensing pathways in various organisms.

Future research may further elucidate the interactions of this compound and other complex carbohydrates with cellular receptors and transporters, potentially uncovering novel roles in cell signaling and communication. Its application in targeted drug delivery systems also holds promise for enhancing the efficacy and reducing the side effects of therapeutic agents. The development of this compound-based materials for biomedical applications remains an active area of investigation.

References

The Biological Genesis of Maltoheptaose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltoheptaose (B131047), a linear oligosaccharide composed of seven α-1,4-linked glucose units, is a molecule of significant interest in various scientific and industrial fields, including as a substrate for enzymatic assays and a building block for novel drug delivery systems. This technical guide provides an in-depth exploration of the biological sources of this compound, focusing on its enzymatic production from microbial and plant-derived substrates. Detailed experimental protocols for its synthesis and purification are presented, alongside quantitative data to facilitate comparative analysis. Furthermore, this guide elucidates the metabolic and transport pathways of this compound in microorganisms, offering insights into its physiological roles.

Introduction

This compound (G7) is a maltooligosaccharide that is not typically found in high concentrations in its free form in nature. Instead, its primary biological origin lies in the enzymatic degradation of larger polysaccharides, namely starch and cyclodextrins. A variety of microorganisms have been identified as potent producers of enzymes capable of specifically yielding this compound, making them the cornerstone of its biotechnological production.

Primary Biological Sources and Enzymatic Production

The industrial-scale production of this compound relies on the catalytic activity of specific amylolytic enzymes that hydrolyze α-1,4-glucosidic bonds in starch or open the ring structure of cyclodextrins.

Microbial Sources of this compound-Producing Enzymes

Bacteria and archaea are the predominant sources of enzymes utilized for this compound synthesis. These microorganisms produce a diverse array of amylases with varying specificities and optimal reaction conditions.

-

Pyrococcus furiosus : This hyperthermophilic archaeon is a notable source of a thermostable α-amylase that exhibits a preferential ring-opening activity on β-cyclodextrin to produce this compound with high purity.[1][2][3] The high temperature optimum of this enzyme offers advantages in terms of reaction kinetics and reduced risk of microbial contamination.

-

Bacillus subtilis : Various strains of this bacterium are known to produce α-amylases that can generate this compound from starch. For instance, the amylase from Bacillus subtilis US116 has been shown to produce a significant percentage of this compound from starch.[4]

-

Bacillus circulans : This bacterium is another source of maltooligosaccharide-forming amylases.[5]

-

Gracilibacillus alcaliphilus : The cyclodextrin (B1172386) glucanotransferase (CGTase) from this bacterium, in conjunction with a cyclomaltodextrinase, can be used in a one-pot reaction to produce this compound from starch.

Plant-Derived Substrates

The primary raw material for this compound production is starch, a readily available and cost-effective polysaccharide from various plant sources, including corn, potato, and tapioca. Cyclodextrins, which are cyclic oligosaccharides typically produced from starch, also serve as a key substrate for specific enzymatic reactions that yield high-purity this compound.

Quantitative Data on this compound Production

The yield and purity of this compound are highly dependent on the microbial source of the enzyme, the substrate used, and the optimization of reaction conditions. The following tables summarize key quantitative data from various studies.

| Microbial Source | Enzyme | Substrate | Product Yield/Concentration | Product Purity | Reference |

| Pyrococcus furiosus | Thermostable Amylase | β-Cyclodextrin | Not specified | 96.3% | |

| Bacillus subtilis US116 | α-Amylase | Starch | 20% of total sugars | Not specified | |

| Gracilibacillus alcaliphilus & Bacillus sphaericus | CGTase & Cyclomaltodextrinase | Soluble Starch (30 g/L) | 5.4 g/L | Not specified | |

| Bacillus sp. AIR-5 | Maltopentaose-forming amylase | Soluble Starch (40 g/L) | 8.9 g/L (Maltopentaose) | 90% (Maltopentaose) |

Note: Data for Bacillus sp. AIR-5 is for maltopentaose, but is included to demonstrate the potential of Bacillus species in producing specific maltooligosaccharides.

| Parameter | Pyrococcus furiosus Amylase | Bacillus subtilis US116 Amylase |

| Optimal Temperature | 90-100 °C | 65 °C |

| Optimal pH | Neutral | 6.0 |

| Key Advantage | High thermostability, high product purity from cyclodextrins | Direct production from starch |

Experimental Protocols

General Workflow for Enzymatic Production of this compound

The following diagram illustrates a typical workflow for the laboratory-scale production and purification of this compound.

Detailed Protocol for this compound Production from Starch using Bacillus subtilis Amylase

This protocol is a generalized procedure based on methodologies described for maltooligosaccharide-forming amylases from Bacillus species.

1. Substrate Preparation and Liquefaction:

- Prepare a 10% (w/v) slurry of soluble starch in 50 mM phosphate (B84403) buffer (pH 7.0).

- Heat the slurry at 95-100°C for 15-30 minutes with constant stirring to gelatinize the starch.

- Cool the solution to 80-90°C and add a thermostable α-amylase (e.g., from Bacillus licheniformis) to partially hydrolyze the starch and reduce viscosity. Incubate for 1-2 hours.

2. Saccharification:

- Cool the liquefied starch solution to the optimal temperature for the this compound-forming amylase from Bacillus subtilis (e.g., 65°C).

- Adjust the pH to the enzyme's optimum (e.g., pH 6.0).

- Add the purified this compound-forming amylase from Bacillus subtilis US116. The enzyme-to-substrate ratio should be optimized, but a starting point is 10-20 U/g of starch.

- Incubate the reaction mixture for 24-48 hours with gentle agitation. Monitor the progress of the reaction by taking samples periodically for analysis by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3. Enzyme Inactivation and Clarification:

- Terminate the enzymatic reaction by heating the mixture to 100°C for 10-15 minutes.

- Cool the solution and centrifuge at 10,000 x g for 20 minutes to remove any insoluble material.

- Filter the supernatant through a 0.45 µm filter.

Purification of this compound by HPLC

1. Preparative HPLC System:

- Column: A preparative-scale amino-propyl silica (B1680970) gel column is suitable for separating maltooligosaccharides.

- Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water is typically used. A common starting point is 65:35 (v/v) acetonitrile:water.

- Detector: A refractive index (RI) detector is commonly used for carbohydrate analysis.

2. Purification Procedure:

- Concentrate the clarified hydrolysate using a rotary evaporator.

- Inject the concentrated sample onto the preparative HPLC column.

- Collect fractions corresponding to the retention time of a this compound standard.

- Pool the fractions containing pure this compound.

- Remove the solvent by rotary evaporation and lyophilize to obtain a white powder.

Analytical Methods

1. Determination of Amylase Activity (DNS Method):

- This method measures the release of reducing sugars.

- Reagents: 1% (w/v) soluble starch solution, 3,5-dinitrosalicylic acid (DNS) reagent, and a standard solution of maltose.

- Procedure:

- Mix 0.5 mL of the enzyme solution with 0.5 mL of the starch solution.

- Incubate at the optimal temperature and pH for a defined time (e.g., 10 minutes).

- Stop the reaction by adding 1.0 mL of DNS reagent.

- Boil for 5-10 minutes, cool to room temperature, and measure the absorbance at 540 nm.

- Calculate the amount of reducing sugar released by comparing with a standard curve of maltose. One unit of amylase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.

2. Analysis of this compound by HPLC:

- Column: Analytical amino-propyl or other carbohydrate-specific columns.

- Mobile Phase: Acetonitrile and water mixture.

- Detection: Refractive index detector.

- Quantification is achieved by comparing the peak area of the sample with that of a known concentration of a this compound standard.

Metabolic and Signaling Pathways

While this compound is primarily known as a nutrient source, its transport and metabolism in bacteria like Escherichia coli are tightly regulated, suggesting a role in cellular signaling. The maltose/maltodextrin (B1146171) system of E. coli provides a well-characterized example of how the presence of maltooligosaccharides, including this compound, can trigger specific gene expression.

The E. coli Maltodextrin Transport and Metabolism Pathway

This compound is transported into the periplasm of E. coli through the LamB porin in the outer membrane. In the periplasm, it binds to the maltose-binding protein (MBP), which then delivers it to the MalFGK2 ABC transporter for translocation across the inner membrane. Inside the cytoplasm, this compound is metabolized by a series of enzymes. While maltotriose (B133400) is the direct inducer of the mal regulon activator, MalT, the transport and metabolism of larger maltodextrins like this compound are essential for generating this signaling molecule.

Conclusion

The biological production of this compound is a well-established process primarily relying on the enzymatic conversion of starch and cyclodextrins by microbial amylases. Key microorganisms in this process include Pyrococcus furiosus and various Bacillus species, each offering distinct advantages in terms of enzyme stability, substrate specificity, and product purity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to produce and purify this compound for their specific applications. Furthermore, understanding the intricate transport and metabolic pathways of this compound in bacteria opens avenues for exploring its potential roles in cellular signaling and for the development of novel antimicrobial strategies.

References

- 1. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic preparation of maltohexaose, this compound, and maltooctaose by the preferential cyclomaltooligosaccharide (cyclodextrin) ring-opening reaction of Pyrococcus furiosus thermostable amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The maltodextrin system of Escherichia coli: metabolism and transport - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Maltoheptaose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for maltoheptaose (B131047), a maltooligosaccharide of significant interest in various research and development applications. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This document details the primary degradation pathways, influencing factors, and analytical methodologies for assessing stability, presented in a format tailored for the scientific community.

Physicochemical Properties and Recommended Storage

This compound is a linear oligosaccharide composed of seven α-1,4 linked glucose units. Its stability is influenced by several factors, including temperature, pH, and moisture content.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Recommendations |

| Solid (Lyophilized Powder) | -20°C | ≥ 4 years[1] | Store in a well-ventilated, dry place. Keep cool.[2] |

| Solid (Lyophilized Powder) | Ambient | > 2 years | Recommended for some commercial products. |

| Aqueous Solution | -80°C | 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles. |

| Aqueous Solution | -20°C | 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles. |

| Aqueous Solution (PBS, pH 7.2) | Room Temperature | Not recommended for more than one day. |

Degradation Pathways of this compound

This compound can degrade through several chemical pathways, primarily hydrolysis, Maillard reaction, and caramelization. The extent of degradation is dependent on the specific environmental conditions.

Hydrolysis

Hydrolysis is the primary degradation pathway for this compound in aqueous solutions, involving the cleavage of its α-1,4-glycosidic bonds. This process can be catalyzed by acid, base, or enzymes.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, particularly at elevated temperatures, the glycosidic linkages of this compound are susceptible to hydrolysis, leading to the formation of smaller maltooligosaccharides (maltohexaose, maltopentaose, etc.), maltose, and ultimately glucose. Studies on a non-reducing this compound (N-G7) showed significant decomposition at pH 2 and 100°C, with over 70% degradation after 4 hours. However, at 60°C and pH 2, only about 8.7% degradation occurred after 24 hours. The stability of N-G7 was excellent between pH 4 and 10, with less than 10% hydrolysis even at 100°C.[2]

-

Enzymatic Hydrolysis: Various amylases can efficiently hydrolyze this compound. For instance, α-amylases can break down this compound into smaller fragments like maltotriose, maltose, and glucose.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction that occurs between the reducing end of this compound and amino acids or proteins. This reaction is accelerated by heat and can lead to the formation of a complex mixture of products, resulting in discoloration and changes in the chemical composition of the sample.

Caramelization

At high temperatures, typically above its melting point, this compound can undergo caramelization, a process of thermal decomposition. This leads to the formation of various volatile and non-volatile compounds, resulting in a characteristic brown color and caramel (B1170704) flavor.

Quantitative Stability Data

The following table summarizes quantitative data on the stability of a non-reducing this compound (N-G7) under various pH and temperature conditions. While this is a derivative, it provides valuable insight into the general stability of the this compound backbone.

Table 2: Stability of Non-Reducing this compound (N-G7) at Different pH and Temperatures

| pH | Temperature (°C) | Incubation Time (h) | Remaining N-G7 (%) |

| 2 | 100 | 4 | ~29.24 |

| 2 | 80 | 24 | ~50 |

| 2 | 60 | 24 | ~91.27 |

| 4 | 100 | 24 | >90 |

| 6 | 100 | 24 | >90 |

| 8 | 100 | 24 | >90 |

| 10 | 100 | 24 | >90 |

(Data adapted from a study on a non-reducing this compound)[2]

Experimental Protocols

This section outlines detailed methodologies for conducting stability studies on this compound, including forced degradation studies and analytical procedures for quantification.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[3]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

pH meter

-

Incubators/water baths

-

Photostability chamber

-

HPLC system with a suitable detector (e.g., RID, ELSD, or PAD)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 10 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials. Incubate at 60°C for 24 and 48 hours. Neutralize the samples with NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at 60°C for 24 and 48 hours. Neutralize the samples with HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the sample at room temperature for 24 hours.

-

Thermal Degradation: Transfer the stock solution to vials and expose to dry heat at 80°C for 48 hours. Also, test the solid this compound under the same conditions.

-

Photolytic Degradation: Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and column oven.

-

Detector: Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Pulsed Amperometric Detector (PAD).

Chromatographic Conditions (Example):

-

Column: A carbohydrate analysis column, such as an amino-propyl bonded silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 20 µL.

-

Detector Temperature (RID): 35°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly initiated by this compound are not extensively documented, as a carbohydrate, it can be considered within the broader context of sugar signaling in biological systems. Sugars are not only energy sources but also act as signaling molecules that regulate various cellular processes. The degradation of this compound into glucose is a key event, as glucose has well-established signaling roles.

Figure 1. This compound degradation and subsequent glucose signaling.

The experimental workflow for assessing the stability of this compound can be visualized as a logical progression from sample preparation to data analysis.

Figure 2. Experimental workflow for this compound stability testing.

Conclusion

The stability of this compound is a critical parameter that must be carefully considered in research, drug development, and quality control. As a solid, it is relatively stable, particularly when stored at low temperatures and protected from moisture. In aqueous solutions, its stability is significantly influenced by pH and temperature, with hydrolysis being the primary degradation pathway. This guide provides a foundational understanding of this compound stability and offers practical protocols for its assessment. Researchers are encouraged to perform specific stability studies tailored to their unique formulations and applications to ensure data integrity and product quality.

References

The Role of Maltoheptaose in Carbohydrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltoheptaose (B131047) is a linear maltooligosaccharide composed of seven α-D-glucose units linked by α-1,4 glycosidic bonds. As a component of maltodextrins, which are produced by the partial hydrolysis of starch, this compound is present in various food products and serves as a substrate for digestive enzymes in human carbohydrate metabolism. Its defined structure and enzymatic susceptibility make it a valuable tool in biochemical research, particularly in the study of amylolytic enzymes. This technical guide provides an in-depth overview of the current understanding of this compound's role in carbohydrate digestion, absorption, and metabolism, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways.

Digestion of this compound

The initial step in the metabolism of this compound is its enzymatic hydrolysis into smaller sugars, primarily glucose, which can then be absorbed by the intestinal epithelium. This process is initiated by salivary α-amylase in the mouth and completed by pancreatic α-amylase and brush border enzymes in the small intestine.

Enzymatic Hydrolysis by α-Amylases

Human salivary and pancreatic α-amylases are endo-hydrolases that cleave internal α-1,4 glycosidic bonds of maltooligosaccharides. Kinetic studies have shown that this compound is a substrate for both enzymes, although its hydrolysis rate may be slower compared to other maltooligosaccharides like maltopentaose (B1148383) and maltohexaose[1]. The action pattern of human pancreatic α-amylase on this compound has been well-characterized and is utilized in clinical assays to determine α-amylase activity in serum[2].

The hydrolysis of this compound by α-amylase yields a mixture of smaller oligosaccharides, such as maltose, maltotriose, maltotetraose, and maltopentaose. The specific products formed depend on the random cleavage sites along the this compound chain.

Table 1: Kinetic Parameters of Human Pancreatic α-Amylase on Maltooligosaccharides

| Substrate | Relative Rate of Hydrolysis | Reference |

| Maltotetraose | Lower | [1] |

| Maltopentaose | Highest | [1] |

| Maltohexaose | High | [1] |

| This compound | Lower |

Note: This table provides a qualitative comparison of hydrolysis rates as specific Km and Vmax values for this compound were not available in the searched literature.

Brush Border Enzyme Hydrolysis

The final stage of this compound digestion occurs at the surface of the small intestinal enterocytes. The brush border membrane is equipped with various α-glucosidases, including sucrase-isomaltase and maltase-glucoamylase, which hydrolyze the remaining maltooligosaccharides into glucose. These enzymes efficiently break down the α-1,4 glycosidic bonds of this compound and its hydrolysis products, ensuring a rapid release of glucose for absorption.

Absorption of this compound-Derived Glucose

Following its complete hydrolysis to glucose, the resulting monosaccharides are transported across the intestinal epithelium into the bloodstream.

Glucose Transport Mechanisms

The absorption of glucose is primarily mediated by two types of transporters:

-

Sodium-Glucose Cotransporter 1 (SGLT1): Located on the apical membrane of enterocytes, SGLT1 actively transports glucose into the cell against its concentration gradient, a process coupled to the transport of sodium ions.

-

Glucose Transporter 2 (GLUT2): Situated on the basolateral membrane, GLUT2 facilitates the transport of glucose out of the enterocyte and into the portal circulation.

An in vivo perfusion study in the human jejunum using a mixture of glucose oligomers, including this compound, demonstrated that glucose absorption was significantly faster from this mixture than from an equimolar solution of free glucose. This suggests a highly efficient coupling of hydrolysis by brush border enzymes and subsequent transport of the released glucose.

Metabolic Fate of this compound-Derived Glucose

Once in the bloodstream, glucose derived from this compound follows the well-established pathways of carbohydrate metabolism. It can be taken up by various tissues, such as the liver, muscle, and adipose tissue, in response to insulin (B600854) signaling.

Cellular Glucose Metabolism

Inside the cells, glucose is phosphorylated to glucose-6-phosphate, trapping it within the cell. From there, it can enter several metabolic pathways:

-

Glycolysis: The breakdown of glucose to pyruvate, generating ATP and NADH.

-

Glycogenesis: The synthesis of glycogen (B147801) for storage in the liver and muscles.

-

Pentose Phosphate Pathway: The production of NADPH and precursor molecules for nucleotide synthesis.

The regulation of these pathways is complex and depends on the energy status of the cell and hormonal signals.

Role in Gut Microbiota

While this compound is considered to be readily digestible in the small intestine, any undigested portion may reach the colon and be fermented by the gut microbiota. Gut bacteria possess a wide array of glycoside hydrolases capable of breaking down various carbohydrates. Fermentation of this compound would produce short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which can be absorbed by the host and have various physiological effects. However, specific quantitative data on the fermentation of this compound by human gut microbiota are currently lacking.

Experimental Protocols

Protocol 1: In Vitro α-Amylase Activity Assay using this compound

This protocol describes a coupled enzymatic assay to determine α-amylase activity.

Principle: α-amylase hydrolyzes this compound to smaller oligosaccharides. These are then hydrolyzed to glucose by α-glucosidase. The resulting glucose is phosphorylated by hexokinase, and the product, glucose-6-phosphate, is oxidized by glucose-6-phosphate dehydrogenase (G6PDH) with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is proportional to the α-amylase activity.

Reagents:

-

R1 (Substrate/Enzyme Mixture):

-

Good's buffer (e.g., HEPES), pH 7.1

-

This compound

-

α-Glucosidase

-

Sodium chloride

-

Magnesium chloride

-

Sodium azide (B81097) (as a preservative)

-

-

R2 (Indicator Enzyme Mixture):

-

Good's buffer, pH 7.1

-

ATP

-

NADP+

-

Hexokinase

-

G6PDH

-

Procedure:

-

Pre-warm reagents and spectrophotometer to 37°C.

-

In a cuvette, mix R1 and R2 in the appropriate ratio.

-

Add the sample containing α-amylase to the cuvette and mix quickly.

-

Immediately start monitoring the change in absorbance at 340 nm over time.

-

Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.

-

Calculate α-amylase activity using the molar extinction coefficient of NADPH (6.22 x 10³ L·mol⁻¹·cm⁻¹).

Experimental workflow for the coupled α-amylase assay.

Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats (Adapted for this compound)

This protocol is a modification of established methods for studying intestinal absorption.

Principle: A segment of the small intestine of an anesthetized rat is isolated and perfused with a solution containing this compound. The disappearance of this compound and the appearance of glucose in the perfusate are measured to determine the rates of hydrolysis and absorption.

Materials:

-

Male Wistar rats (fasted overnight)

-

Anesthetic (e.g., pentobarbital)

-

Perfusion pump

-

Krebs-Ringer bicarbonate buffer (pH 7.4) containing this compound and a non-absorbable marker (e.g., phenol (B47542) red)

-

Surgical instruments

-

Analytical equipment for quantifying this compound and glucose (e.g., HPLC)

Procedure:

-

Anesthetize the rat and perform a midline abdominal incision to expose the small intestine.

-

Select a segment of the jejunum (e.g., 10-15 cm) and cannulate both ends.

-

Flush the segment with warm saline to remove intestinal contents.

-

Connect the inlet cannula to the perfusion pump and the outlet cannula to a collection tube.

-

Perfuse the segment with the this compound-containing buffer at a constant flow rate (e.g., 0.2 mL/min).

-

Allow for an equilibration period (e.g., 30 minutes).

-

Collect perfusate samples from the outlet at regular intervals.

-

At the end of the experiment, measure the length of the perfused segment.

-

Analyze the concentration of this compound and glucose in the inlet and outlet samples.

-

Calculate the net water flux using the non-absorbable marker and determine the absorption rate constant of glucose derived from this compound.

Workflow for in situ single-pass intestinal perfusion.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule to initiate specific cellular signaling cascades in mammalian cells. The metabolic effects of this compound are believed to be mediated entirely through its hydrolysis to glucose and the subsequent effects of glucose on cellular metabolism and signaling.

The absorption of glucose derived from this compound will, however, trigger the well-established insulin signaling pathway.

Overview of the insulin signaling pathway activated by glucose derived from this compound.

Conclusion and Future Directions

This compound serves as a digestible source of glucose in human carbohydrate metabolism. Its digestion is initiated by α-amylases and completed by brush border enzymes, leading to the efficient release and absorption of glucose. The metabolic fate of this glucose follows the central pathways of carbohydrate utilization and storage. While this compound is a useful substrate for studying amylase activity, there is a notable lack of in vivo quantitative data on its specific digestion and absorption rates in humans. Furthermore, there is no evidence to support a direct signaling role for this compound.

Future research should focus on:

-

In vivo human studies: Conducting clinical trials to directly measure the glycemic and insulinemic responses to pure this compound ingestion.

-

Kinetic studies: Determining the kinetic parameters (Km and Vmax) of human brush border enzymes for this compound.

-

Stable isotope tracing: Utilizing labeled this compound to trace its metabolic fate in vivo and quantify its contribution to various metabolic pathways.

-

Gut microbiota interactions: Investigating the extent of this compound fermentation by the human gut microbiota and its impact on the microbial composition and production of SCFAs.

-

Signaling studies: Exploring the possibility of direct interactions between this compound and cellular receptors, although this is currently considered unlikely.

A more comprehensive understanding of the metabolic dynamics of this compound will be valuable for its application in food science, nutrition, and as a tool for drug development and diagnostics.

References

- 1. Action of human pancreatic and salivary alpha-amylases on maltooligosaccharides: evaluation of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action pattern of human pancreatic alpha-amylase on this compound, a substrate for determining alpha-amylase in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Maltoheptaose: A Structural and Functional Mimic for Glycogen Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen (B147801), the primary long-term energy storage molecule in animals and fungi, is a complex, branched polymer of glucose. Its intricate, dendritic structure is crucial for its rapid synthesis and degradation to maintain glucose homeostasis. The sheer size and heterogeneity of glycogen present significant challenges for detailed biochemical and structural analyses. Maltoheptaose (B131047), a linear oligosaccharide consisting of seven α-1,4-linked glucose units, has emerged as a valuable model system to dissect the fundamental aspects of glycogen metabolism and structure. Its defined length and simpler structure, while retaining the essential glycosidic linkages, allow for more controlled and quantitative investigations of enzyme kinetics, protein-carbohydrate interactions, and the local architecture of glycogen chains. This technical guide provides a comprehensive overview of the use of this compound as a model for glycogen, detailing its physicochemical properties, its application in experimental protocols, and its role in understanding the regulation of glycogen-metabolizing enzymes.

Physicochemical Properties: this compound vs. Glycogen

This compound serves as a useful structural analog for the linear chains within the glycogen polymer. While glycogen is a highly branched macromolecule with a wide range of molecular weights, this compound is a monodisperse, linear chain. This difference is key to its utility as a model, allowing for the study of specific enzyme-substrate interactions without the complexities introduced by the branched structure of glycogen.

| Property | This compound | Glycogen |

| Composition | 7 α-1,4-linked glucose units | Branched polymer of α-1,4- and α-1,6-linked glucose units (up to ~55,000 residues) |

| Structure | Linear, helical | Highly branched, dendritic |

| Molecular Weight | 1152.99 g/mol | 10^6 to 10^9 g/mol |

| Helical Structure | Left-handed helix with ~6.5 glucose residues per turn and a rise of ~2.4 Å per residue when protein-bound.[1][2][3] | Local helical structures within the linear chains are presumed to be similar to this compound. |

| Solubility | Soluble in water | Soluble in water, forming colloidal solutions |

This compound in the Study of Glycogen Metabolizing Enzymes

This compound is an invaluable tool for elucidating the kinetics and structural biology of the key enzymes involved in glycogen metabolism.

Glycogen Synthase

Glycogen synthase (GS) is the rate-limiting enzyme in glycogen synthesis, catalyzing the transfer of glucose from UDP-glucose to a growing glycogen chain.[4] this compound can serve as a primer for glycogen synthase, allowing for the study of the initial steps of glycogen synthesis in a controlled in vitro system.[5]

Quantitative Data:

| Enzyme | Substrate | Km | Vmax | Source Organism |

| Glycogen Synthase | Maltose (B56501) | 230 mM | Not Reported | Rabbit Muscle |

| Glycogen Synthase | Glycogen | 1.5 µg/mL | Not Reported | Rabbit Muscle |

Note: The data for maltose provides a reference point, though the affinity for the longer this compound is expected to be higher.

Glycogen Phosphorylase

Glycogen phosphorylase (GP) catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds from the non-reducing ends of glycogen chains, releasing glucose-1-phosphate. This compound and its derivatives have been used to investigate the substrate binding and allosteric regulation of this crucial enzyme.

Quantitative Data:

Direct Michaelis-Menten constants for this compound with glycogen phosphorylase are not extensively reported. However, related kinetic data provides an understanding of their interaction.

| Enzyme | Ligand/Substrate | Parameter | Value | Source Organism |

| Glycogen Phosphorylase a | This compound | Transient Decay Rate Constant | 1.45 ± 0.03 x 10^-5 s^-1 | Not Specified |

| Glycogen Phosphorylase b | This compound | Transient Decay Rate Constant | 1.49 ± 0.02 x 10^-5 s^-1 | Not Specified |

Note: These values represent the rate of conformational change in the enzyme upon ligand binding and are not direct measures of catalytic activity (Km or Vmax).

Glycogen Branching and Debranching Enzymes

The formation and breakdown of the α-1,6-glycosidic branch points in glycogen are critical for its structure and function. This compound and other maltooligosaccharides are used to study the activity of glycogen branching enzyme (GBE) and glycogen debranching enzyme (GDE).

Experimental Protocols

Enzyme Kinetics Assay for Glycogen Metabolizing Enzymes using this compound

This protocol outlines a general method for determining the kinetic parameters (Km and Vmax) of glycogen synthase or glycogen phosphorylase using maltohettaose as a substrate. The specific detection method will vary depending on the enzyme and the reaction products.

Materials:

-

Purified glycogen synthase or glycogen phosphorylase

-

This compound solution of varying concentrations

-

UDP-glucose (for glycogen synthase) or inorganic phosphate (B84403) (for glycogen phosphorylase)

-

Reaction buffer (e.g., Tris-HCl, HEPES) at optimal pH for the enzyme

-

Detection reagents (e.g., for UDP or glucose-1-phosphate)

-

Spectrophotometer or fluorometer

-

96-well microplate

Procedure:

-

Prepare a series of this compound solutions of known concentrations in the reaction buffer.

-

Prepare the reaction mixture in a 96-well plate. Each well should contain:

-

A fixed concentration of the enzyme.

-

A fixed, saturating concentration of the co-substrate (UDP-glucose or phosphate).

-

A specific concentration of this compound.

-

-

Initiate the reaction by adding the enzyme to the reaction mixture.

-

Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product at appropriate intervals. Ensure measurements are taken during the initial linear phase of the reaction.

-

Calculate the initial reaction velocity (V₀) for each this compound concentration from the slope of the product formation curve.

-

Plot V₀ versus the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

In Vitro Glycogen Synthesis Assay using this compound as a Primer

This protocol describes a method to reconstitute the initial steps of glycogen synthesis in vitro using this compound as a primer.

Materials:

-

Purified glycogenin (optional, for studying the very initial priming)

-

Purified glycogen synthase

-

Purified glycogen branching enzyme

-

This compound

-

UDP-glucose (radiolabeled or fluorescently tagged for detection)

-

Reaction buffer (e.g., HEPES buffer with MgCl₂)

-

Detection method for elongated and branched products (e.g., thin-layer chromatography, size-exclusion chromatography, or scintillation counting).

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, this compound, and UDP-glucose.

-

Add glycogen synthase to initiate the elongation of the this compound primer.

-

Add glycogen branching enzyme to introduce α-1,6 branches.

-

Incubate the reaction at the optimal temperature for the enzymes.

-

Terminate the reaction at different time points (e.g., by boiling or adding a stop solution).

-

Analyze the products to observe the formation of longer, branched oligosaccharides.

X-ray Crystallography of a Protein-Maltoheptaose Complex

This protocol provides a general workflow for determining the three-dimensional structure of a glycogen-metabolizing enzyme in complex with this compound.

Materials:

-

Highly purified protein of interest (e.g., glycogen phosphorylase)

-

This compound

-

Crystallization screening solutions

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Co-crystallization: Mix the purified protein with a molar excess of this compound and set up crystallization trials using various precipitant solutions.

-

Soaking: Alternatively, grow crystals of the apo-protein first and then soak them in a solution containing this compound.

-

Crystal harvesting and cryo-cooling: Once suitable crystals are obtained, they are harvested and flash-cooled in liquid nitrogen after being soaked in a cryoprotectant solution to prevent ice formation.

-

X-ray diffraction data collection: Mount the frozen crystal on a goniometer and collect diffraction data using an X-ray source.

-

Structure determination and refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.

Visualizations

Signaling Pathway of Glycogen Metabolism

The synthesis and degradation of glycogen are tightly regulated by hormonal signals, primarily insulin (B600854) and glucagon, which control the phosphorylation state of glycogen synthase and glycogen phosphorylase.

Caption: Hormonal regulation of glycogen metabolism.

Experimental Workflow for Kinetic and Structural Analysis

This diagram illustrates a typical workflow for characterizing the interaction of an enzyme with this compound, from initial kinetic studies to high-resolution structural analysis.

Caption: Workflow for enzyme characterization.

Conclusion

This compound provides a powerful and versatile tool for investigating the complex processes of glycogen metabolism. Its well-defined structure allows for precise quantitative analysis of enzyme kinetics and facilitates high-resolution structural studies of protein-carbohydrate interactions. By serving as a model for the linear chains of glycogen, this compound enables researchers to dissect the molecular mechanisms underlying glycogen synthesis and degradation, paving the way for a deeper understanding of glucose homeostasis and the development of novel therapeutic strategies for metabolic disorders. This technical guide provides a foundational framework for utilizing this compound in glycogen research, from experimental design to data interpretation.

References

- 1. Kinetics of glycogen phosphorylase a with a series of semisynthetic, branched saccharides. A model for binding of polysaccharide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 4. Glycogen synthase - Wikipedia [en.wikipedia.org]

- 5. Role of Maltose Enzymes in Glycogen Synthesis by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation of Maltoheptaose: A Technical Guide to its Discovery and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and evolving methodologies for the isolation of maltoheptaose (B131047). As a key maltooligosaccharide, its purification has been pivotal for advancements in enzymology, carbohydrate chemistry, and various biotechnological applications. This document provides a comprehensive overview of historical context, detailed experimental protocols, and quantitative data to support research and development in related fields.

Historical Perspective: The Unveiling of Maltooligosaccharides

The specific discovery of this compound is not pinpointed to a single event but is rather intertwined with the broader history of starch chemistry and the development of analytical techniques for separating oligosaccharides. Research into the structure of starch, a polymer of glucose, naturally led to the identification of its smaller constituent parts. Early studies on starch hydrolysis, whether by acid or enzymatic action, revealed a complex mixture of sugars of varying lengths.

The term "maltooligosaccharides" has been in use for over a century to describe these polymers of glucose. However, the isolation and characterization of individual maltooligosaccharides, such as this compound, were significant challenges. The advent of chromatographic techniques was a turning point. While early forms of chromatography existed, the development of more sophisticated methods like paper chromatography and later high-performance liquid chromatography (HPLC) in the mid-20th century provided the resolution needed to separate these closely related compounds. These techniques allowed for the isolation of this compound in sufficient purity and quantity for detailed structural and functional studies.

Modern Production and Isolation of this compound

Contemporary methods for obtaining high-purity this compound predominantly rely on enzymatic synthesis followed by chromatographic purification. These methods offer high specificity and yield compared to traditional acid hydrolysis of starch, which produces a wider and less predictable range of oligosaccharides.

Enzymatic Production of this compound

A common and efficient method for producing this compound involves a one-pot enzymatic cascade reaction starting from soluble starch. This process utilizes two key enzymes: cyclodextrin (B1172386) glucotransferase (CGTase) and cyclomaltodextrinase (CDase).[1]

The CGTase first acts on starch to produce cyclodextrins, which are cyclic oligosaccharides. Subsequently, a cyclomaltodextrinase that specifically hydrolyzes these cyclodextrins is introduced. The sequential addition of these enzymes has been shown to be more efficient than simultaneous addition, with a reported five-fold higher conversion rate.[1]

Another established enzymatic route involves the use of a thermostable amylase from Pyrococcus furiosus. This enzyme exhibits a preferential ring-opening activity on cyclodextrins, yielding specific-length maltooligosaccharides. For instance, it primarily produces this compound from the hydrolysis of beta-cyclodextrin.[2]

Purification by High-Performance Liquid Chromatography (HPLC)

Following enzymatic synthesis, the resulting mixture of maltooligosaccharides is typically purified using preparative HPLC. Amino-bonded silica (B1680970) gel columns are frequently employed for this purpose, utilizing a mobile phase of acetonitrile (B52724) and water. This method allows for the separation of maltooligosaccharides based on their degree of polymerization, enabling the isolation of high-purity this compound.

Quantitative Data on this compound Production

The efficiency of this compound production can vary depending on the enzymatic system and reaction conditions. The following table summarizes key quantitative data from a representative one-pot enzymatic synthesis method.

| Parameter | Value | Reference |

| Starting Material | Soluble Starch | [1] |

| Initial Substrate Concentration | 30 g/L | [1] |

| Final this compound Concentration | 5.4 g/L | |

| Conversion Rate | 16% | |

| Reaction Time | 1 hour | |

| Optimal Temperature | 30 °C | |

| Optimal pH | 7.0 |

Detailed Experimental Protocols

Protocol for One-Pot Enzymatic Production of this compound from Starch

This protocol is based on the sequential addition of cyclodextrin glucotransferase (GaCGT) and cyclomaltodextrinase (BsCD) to a soluble starch solution.

Materials:

-

Soluble starch

-

Cyclodextrin glucotransferase (GaCGT) from Gracilibacillus alcaliphilus (e.g., 80 U/g of starch)

-

Cyclomaltodextrinase (BsCD) from Bacillus sphaericus (e.g., 1 U/g of starch)

-

Calcium chloride (CaCl₂)

-